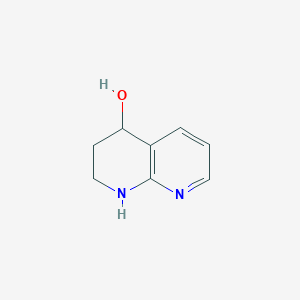

1,2,3,4-Tetrahydro-1,8-naphthyridin-4-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydro-1,8-naphthyridin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-7-3-5-10-8-6(7)2-1-4-9-8/h1-2,4,7,11H,3,5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWEDXSQOXUIMEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1O)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 1,2,3,4-tetrahydro-1,8-naphthyridin-4-ol

An In-Depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydro-1,8-Naphthyridin-4-ol

Authored by Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine ring system is a heterocyclic motif of profound significance in medicinal chemistry and drug development.[1][2] Classified as a "privileged scaffold," this bicyclic aromatic compound, a bioisostere of quinoline, forms the core structure of numerous molecules exhibiting a vast spectrum of biological activities.[1][3] The journey of 1,8-naphthyridines from their initial synthesis to their current esteemed status was catalyzed by the discovery of nalidixic acid in 1962, the first compound of its class to show potent antibacterial activity.[1] This breakthrough laid the groundwork for the development of powerful fluoroquinolone antibiotics like enoxacin and gemifloxacin.[1][2]

Beyond their antimicrobial prowess, 1,8-naphthyridine derivatives have demonstrated remarkable potential as anticancer, antiviral, anti-inflammatory, and analgesic agents, with applications also explored in treating neurological disorders.[4][5][6][7] The strategic introduction of saturation to the core, yielding structures like this compound, imparts a three-dimensional character to the otherwise planar aromatic system. This Fsp3-richness is highly valued in modern drug discovery for enabling more specific and complex interactions with biological targets.[8]

This guide provides a comprehensive, mechanistically-grounded overview of a robust synthetic pathway to this compound. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established chemical principles.

Strategic Synthesis Pathway: A Two-Stage Approach

The most logical and efficient route to this compound involves a two-stage process. First, the construction of a substituted 1,8-naphthyridine core containing a 4-oxo (or protected hydroxyl) functionality. Second, the diastereoselective reduction of both the pyridine ring and the carbonyl group to yield the target saturated alcohol.

Caption: General mechanism for the base-catalyzed Friedländer synthesis.

Experimental Protocol: Synthesis of Ethyl 2-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminonicotinaldehyde (1.22 g, 10 mmol) and ethyl acetoacetate (1.43 g, 11 mmol) in absolute ethanol (30 mL).

-

Catalyst Addition: To the stirred solution, add a catalytic amount of a non-nucleophilic base, such as piperidine (0.1 mL) or potassium tert-butoxide (0.22 g, 2 mol%). The use of a base is crucial for generating the enolate from ethyl acetoacetate. [9]3. Reaction Execution: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. [1][10]Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

Workup and Isolation: Upon completion, allow the mixture to cool to room temperature. The product will often precipitate from the solution. Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 10 mL).

-

Purification: The crude product can be further purified by recrystallization from ethanol or by silica gel column chromatography to yield the pure naphthyridinone derivative. [3]

Stage 2: Reduction to this compound

With the naphthyridinone core in hand, the final step is a reduction of both the pyridine ring and the C4-carbonyl group. Catalytic hydrogenation is the method of choice for this transformation, as it is highly effective for the reduction of N-heterocycles and can simultaneously reduce the ketone under appropriate conditions. [11][12]

Expertise & Causality: Choice of Reduction Strategy

The primary challenge in this step is achieving complete reduction to the desired tetrahydro-alcohol without over-reduction or side reactions.

-

Catalyst Selection: Palladium on carbon (Pd/C) is a robust catalyst for pyridine ring hydrogenation. However, for the concurrent reduction of the ketone, a more active catalyst like Platinum(IV) oxide (PtO₂, Adam's catalyst) or Rhodium on alumina (Rh/Al₂O₃) under moderate hydrogen pressure is often more effective.

-

Solvent and Additives: An acidic solvent like ethanol with a catalytic amount of acetic acid or hydrochloric acid can facilitate the reaction by protonating the nitrogen, making the ring more susceptible to hydrogenation.

-

Diastereoselectivity: The reduction of the ketone will create a new stereocenter at C4. The facial selectivity of the hydride attack (from the catalyst surface) will be influenced by the conformation of the newly formed saturated ring, often leading to a mixture of syn and anti diastereomers. The ratio must be determined experimentally.

Experimental Protocol: Catalytic Hydrogenation

-

Reactor Setup: To a high-pressure hydrogenation vessel (Parr shaker apparatus), add the synthesized naphthyridinone (2.34 g, 10 mmol) and a suitable solvent such as ethanol or acetic acid (50 mL).

-

Catalyst Addition: Carefully add the hydrogenation catalyst, for instance, 10% Palladium on Carbon (10% w/w, 0.23 g) or Platinum(IV) oxide (5% w/w, 0.12 g), under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Execution: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to 50-100 psi of H₂. Heat the mixture to 50-60 °C with vigorous stirring. The reaction can take from 12 to 48 hours. Monitor the reaction by observing the cessation of hydrogen uptake.

-

Workup and Isolation: After cooling and carefully venting the hydrogen, purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. [13]5. Purification and Characterization: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization. The final structure and diastereomeric ratio should be confirmed by NMR spectroscopy, IR spectroscopy (disappearance of C=O stretch, appearance of O-H stretch), and High-Resolution Mass Spectrometry (HRMS). [14]

Caption: Experimental workflow for the catalytic hydrogenation step.

Quantitative Data Summary

The following table summarizes the key transformations, reagents, and expected outcomes for the .

| Step | Reaction | Key Reagents & Catalyst | Conditions | Typical Yield | Key Intermediate/Product |

| 1 | Friedländer Annulation | 2-Aminonicotinaldehyde, Ethyl acetoacetate, Piperidine (cat.) | Ethanol, Reflux (80 °C), 4-6h | 75-90% | Ethyl 2-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate |

| 2 | Catalytic Hydrogenation | PtO₂ or Pd/C, H₂ gas | Ethanol/AcOH, 50-100 psi, 50-60 °C, 12-48h | 60-85% | This compound |

Conclusion and Future Perspectives

This guide outlines a robust and reproducible two-stage synthesis for this compound, grounded in well-established synthetic methodologies. The pathway leverages the efficiency of the Friedländer annulation to construct the core heterocycle, followed by a catalytic hydrogenation step to achieve the desired saturated alcohol. This approach provides a solid foundation for researchers and drug development professionals to access this valuable scaffold. Further optimization of the reduction step to control the C4-stereochemistry, perhaps through chiral catalysts or substrate-directed reductions, represents an important avenue for future research, enabling the synthesis of enantiopure compounds for more precise pharmacological evaluation.

References

- discovery and history of 1,8-naphthyridine compounds - Benchchem.

- Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Deriv

- Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Applic

- Medicinal Chemistry Perspective of 1,8‐Naphthyridines as Anticancer Agents | Request PDF.

- Synthesis of 1,8-naphthyridines: a recent upd

- Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed.

- 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities.

- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed.

- Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach - Beilstein Journals.

- Modular, automated synthesis of spirocyclic tetrahydronaphthyridines

- Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach - NIH.

- naphthyridines as Arginine Mimetics Using a Horner–Wadsworth–Emmons Bas - Beilstein Archives.

- Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes - PMC.

- A catalyst-free and eco-friendly approach to synthesis of 1,8-naphthyridines via natural deep eutectic solvents - ACG Public

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. kthmcollege.ac.in [kthmcollege.ac.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]

- 12. Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. beilstein-archives.org [beilstein-archives.org]

- 14. ACG Publications - A catalyst-free and eco-friendly approach to synthesis of 1,8-naphthyridines via natural deep eutectic solvents [acgpubs.org]

A Predictive Spectroscopic Guide to 1,2,3,4-Tetrahydro-1,8-Naphthyridin-4-ol: An In-Depth Technical Analysis for Researchers

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for 1,2,3,4-tetrahydro-1,8-naphthyridin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to a lack of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to construct a detailed and reasoned spectroscopic profile. The primary objective is to equip researchers, scientists, and drug development professionals with a robust framework for the identification, characterization, and quality control of this and related N-heterocyclic scaffolds. Each section elucidates the theoretical underpinnings of the spectroscopic technique, provides detailed experimental protocols, and culminates in a thorough interpretation of the predicted data, emphasizing the causal relationships between molecular structure and spectral features.

Introduction: The Structural Significance and Analytical Challenge

The 1,2,3,4-tetrahydro-1,8-naphthyridine core is a privileged scaffold in modern medicinal chemistry, frequently employed as a bioisostere for arginine in the design of therapeutics targeting protein-protein interactions, such as integrin inhibitors.[1][2][3] The introduction of a hydroxyl group at the 4-position to create this compound introduces a key hydrogen bonding motif and a potential site for further functionalization, making its unambiguous structural confirmation paramount.

This guide addresses the current gap in available empirical data by providing a predictive yet scientifically rigorous examination of its spectroscopic characteristics. By dissecting the molecule's constituent parts—a fused pyridine and piperidine ring system, a secondary amine, and a secondary alcohol—we can forecast its spectral behavior with a high degree of confidence. This approach not only serves as a practical reference for the identification of the title compound but also as an educational tool for understanding the complex interplay of functional groups in spectroscopic analysis.

A plausible synthetic route to obtain the target compound would involve the reduction of 1,2,3,4-tetrahydro-1,8-naphthyridin-4-one, a known analogue. This transformation could be achieved using standard reducing agents such as sodium borohydride, providing a starting point for researchers seeking to synthesize and verify the predictions laid out in this guide.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of hydrogen atoms within a molecule. The predicted spectrum of this compound is expected to display distinct signals for each of its unique proton environments, influenced by the electronic effects of the aromatic ring, the secondary amine, and the secondary alcohol.

Causality of Predicted Chemical Shifts and Coupling Patterns

The aromatic protons (H-5, H-6, H-7) are expected to appear in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the pyridine ring current. Specifically, H-7, being adjacent to the electron-withdrawing nitrogen atom, will likely be the most downfield of the three. The protons on the saturated piperidine ring (H-2, H-3, H-4) will reside in the more shielded, upfield region. The H-4 proton, attached to the same carbon as the electronegative hydroxyl group, is anticipated to be the most downfield of the aliphatic protons (around δ 4.5-5.0 ppm). The protons at C-2, adjacent to the secondary amine, will also experience some deshielding. The methylene protons at C-3 will likely show complex splitting patterns due to coupling with protons at both C-2 and C-4. The exchangeable protons of the N-H and O-H groups are expected to appear as broad singlets, and their chemical shifts can be highly dependent on solvent, concentration, and temperature.[4]

Predicted ¹H NMR Data Summary

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-7 | 7.8 - 8.0 | Doublet of doublets (dd) | J ≈ 4.5, 1.5 |

| H-5 | 7.2 - 7.4 | Doublet of doublets (dd) | J ≈ 7.5, 1.5 |

| H-6 | 6.6 - 6.8 | Doublet of doublets (dd) | J ≈ 7.5, 4.5 |

| N1-H | 4.0 - 5.5 | Broad singlet (br s) | - |

| H-4 | 4.6 - 4.9 | Triplet (t) or multiplet (m) | J ≈ 4.0 |

| C4-OH | 3.0 - 5.0 | Broad singlet (br s) | - |

| H-2 | 3.3 - 3.6 | Multiplet (m) | - |

| H-3 | 1.9 - 2.2 | Multiplet (m) | - |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can affect the chemical shifts of exchangeable protons (N-H and O-H).[5]

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

D₂O Exchange: To confirm the identity of N-H and O-H peaks, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the N-H and O-H protons should disappear or significantly diminish.[4]

Visualization: Predicted ¹H NMR Assignments

Caption: Predicted major fragmentation pathways for protonated this compound.

Conclusion

This guide provides a detailed, predictive spectroscopic analysis for this compound, a molecule of significant interest in contemporary drug discovery. By applying fundamental principles of spectroscopy and drawing analogies from related structures, we have constructed a comprehensive set of expected ¹H NMR, ¹³C NMR, IR, and MS data. The provided protocols and interpretations offer a self-validating framework for researchers to confirm the synthesis and purity of this compound. This document is intended to serve as a valuable resource, enabling scientists to confidently identify and characterize this important heterocyclic scaffold in their research and development endeavors.

References

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). ACS Publications. Retrieved from [Link]

-

Lippa, R. A., Murphy, J. A., & Barrett, T. N. (2020). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry, 16, 1617–1626. [Link]

-

Zhang, Y., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 30(2), 225-235. [Link]

-

Perrone, E., et al. (1975). Synthesis and antibacterial evaluation of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides. Journal of Medicinal Chemistry, 18(10), 1038-1041. [Link]

-

University of Regensburg. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

Wang, B., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(34), 11438-11449. [Link]

-

Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. (2004). The Journal of Organic Chemistry, 69(25), 8829–8835. [Link]

-

Williamson, D., et al. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Journal of Magnetic Resonance, 368, 107795. [Link]

-

Abraham, R. J., et al. (2005). Part 22-Prediction of the 1H chemical shifts of alcohols, diols and inositols in solution, a conformational and modelling study. Magnetic Resonance in Chemistry, 43(5), 399-415. [Link]

-

Lippa, R. A., et al. (2020). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR: amines. Retrieved from [Link]

-

Lee, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12, 20268. [Link]

- Abraham, R. J., & Reid, M. (2001). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia.

-

University of Potsdam. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

- Lippa, R. A., Murphy, J. A., & Barrett, T. N. (2020). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as Arginine Mimetics Using a Horner–Wadsworth–Emmons Based Approach. Beilstein Archives.

-

Mansour, T. S. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

- Winter, A. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com.

- Organic Chemistry Explained. (2022, July 31). How to Read an IR Spectrum? (With Subtititles) | Alcohols and amines [Video]. YouTube.

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

- Clark, J. (2023, January 30). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

- Griffiths, L. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.

- Chemistry LibreTexts. (2023, August 29).

- University of Colorado Boulder. (n.d.).

- Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols.

Sources

- 1. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]

- 2. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]

- 3. beilstein-archives.org [beilstein-archives.org]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. modgraph.co.uk [modgraph.co.uk]

Technical Guide: Crystal Structure & Engineering of Substituted Tetrahydro-1,8-Naphthyridines

Executive Summary

The 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, most notably as a conformationally restricted bioisostere of arginine. Its crystallographic significance lies in its dual nature: a rigid, planar pyridine ring fused to a flexible, puckered piperidine ring. This guide dissects the structural dynamics, supramolecular synthons, and experimental protocols required to characterize these compounds, with a specific focus on their application as integrin

Structural Architecture & Crystallographic Metrics[1]

Core Geometry: The Hybrid Scaffold

The tetrahydro-1,8-naphthyridine system is a bicyclic heterocycle where the aromaticity is confined to the pyridine ring (N1-C4a). The saturated ring (N8-C5) introduces chirality and conformational flexibility.

-

Pyridine Ring (Planar): Atoms N1, C2, C3, C4, and C4a are coplanar (

hybridized). -

Piperidine Ring (Puckered): The 5,6,7,8-tetrahydro ring typically adopts a half-chair or distorted envelope conformation in the solid state to minimize torsional strain and 1,3-diaxial interactions.

-

N8 Geometry: The nitrogen at position 8 is

hybridized (pyramidal) but often exhibits flattened geometry due to conjugation with the aromatic ring if electron-withdrawing groups are present, or involvement in strong hydrogen bonding.

Supramolecular Synthons: The D-A-D Motif

In crystal engineering, the 2-amino-5,6,7,8-tetrahydro-1,8-naphthyridine derivative is a classic example of a Donor-Acceptor-Donor (D-A-D) motif. This is critical for molecular recognition.

| Interaction Type | Geometry | Partner Group | Function |

| D-A-D H-Bonding | Planar, 3-point | Carboxylic Acids (R-COOH) | Forms highly stable heterodimers (Binding Energy > 15 kcal/mol). |

| Salt Bridge | Ionic | Aspartate / Glutamate | Critical for Integrin |

| Parallel Displaced | Aromatic residues (Tyr/Trp) | Stabilizes the ligand within the receptor pocket. |

Tautomeric Preferences

The 2-amino derivatives can theoretically exist in the amino or imino tautomeric forms.

-

Crystal State Rule: The Amino form is overwhelmingly preferred in the solid state due to aromatic stabilization of the pyridine ring and the capacity to form symmetric intermolecular hydrogen bonds (dimers).

-

Protonation: Protonation occurs preferentially at N1 (pyridine nitrogen) rather than N8 or the exocyclic amine, enhancing the D-A-D recognition pattern.

Experimental Protocols: Synthesis to Structure

Synthesis & Purification (Pre-Crystallization)

Purity is the single biggest determinant of crystal quality for this scaffold. Trace metal impurities from reduction catalysts (Pd, Pt) often poison nucleation.

Protocol: Catalytic Reduction of 1,8-Naphthyridines

-

Substrate: Dissolve 2-amino-1,8-naphthyridine in Ethanol/Acetic Acid (10:1 v/v).

-

Catalyst: Add 10 mol%

(Adams' Catalyst) or -

Hydrogenation: Pressurize to 40-60 psi

for 12-24 hours at RT. -

Filtration: Filter through a Celite pad twice to remove all metal fines.

-

Workup: Neutralize with

, extract into DCM. -

Validation:

must show disappearance of aromatic protons at C5/C6/C7 and appearance of multiplets at

Crystallization Strategy

These compounds are often oils or amorphous solids due to the flexible saturated ring. To obtain X-ray quality single crystals, use the Salt Formation Method .

Step-by-Step Protocol:

-

Solvent Selection: Use a binary system of Methanol (good solubility) and Diethyl Ether (antisolvent).

-

Counter-ion: Dissolve the free base in MeOH. Add 1.0 equivalent of Fumaric Acid or Picric Acid .

-

Reasoning: These acids are rigid, planar, and provide complementary H-bond acceptors/donors to "lock" the flexible naphthyridine into a lattice.

-

-

Vapor Diffusion:

-

Place the solution in a small inner vial.

-

Place the inner vial into a larger jar containing pure Diethyl Ether.

-

Seal tightly and store at

(low temp reduces kinetic energy, favoring ordered packing).

-

-

Harvesting: Crystals typically appear as colorless prisms or plates within 48-72 hours.

Case Study: Integrin Antagonists

The primary pharmaceutical application of this scaffold is as an Arginine Mimetic in RGD (Arg-Gly-Asp) ligands.

Mechanism of Action

The 5,6,7,8-tetrahydro-1,8-naphthyridine moiety mimics the planar, bidentate hydrogen-bonding profile of the guanidine group in Arginine but with higher lipophilicity and oral bioavailability.

-

Receptor: Integrin

(transmembrane receptor).[1][2][3] -

Binding Pocket: The acidic side chain of Aspartate-218 (in the

-subunit). -

Interaction: The N1 (protonated) and the 2-amino group form a bidentate salt bridge with the carboxylate of Asp-218.

Visualization of the Pharmacophore

The following diagram illustrates the structural logic connecting the chemical scaffold to its biological target.

Figure 1: Pharmacophore mapping of the tetrahydro-1,8-naphthyridine scaffold binding to the Aspartate residue in the Integrin binding pocket.

Workflow: From Synthesis to Crystal Structure

The following workflow outlines the critical path for characterizing these derivatives.

Figure 2: Step-by-step experimental workflow for synthesizing and solving the crystal structure of substituted tetrahydro-1,8-naphthyridines.

Quantitative Data Summary

| Parameter | Value / Range | Significance |

| N1-C2 Bond Length | 1.33 - 1.35 Å | Indicates partial double bond character (aromaticity). |

| C2-N(Exocyclic) | 1.34 - 1.37 Å | Suggests conjugation with the ring; shorter than typical C-N single bond. |

| Ring Conformation | Half-Chair / Envelope | The C6 and C7 atoms usually deviate from the mean plane of N8-C4a-C8-C5. |

| Intermolecular H-Bond | 2.8 - 3.0 Å (N...O) | Strong interaction distance for the D-A-D motif with carboxylates. |

| Melting Point | 140 - 180 °C | High MP indicates strong intermolecular lattice forces (H-bonding). |

References

-

Xiong, J. P., et al. (2001). Crystal structure of the extracellular segment of integrin

.[1][2] Science. -

Goodman, S. L., et al. (2002). Integrin antagonists: The crystal structure of the extracellular segment of integrin

in complex with an arginyl-glycyl-aspartic acid ligand.[3] (Contextual grounding for the arginine mimetic mechanism).[4] -

Giacomelli, G., et al. (2020). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics.[4] Beilstein Journal of Organic Chemistry.

-

Nam, T. G., et al. (2007). Tetrahydro-1,8-naphthyridinol Analogues of

-Tocopherol as Antioxidants.[5] Journal of the American Chemical Society. -

Leonard, N. J., et al. (1975). The synthesis of substituted 1,8-naphthyridines.[3][4][6][7][8][9][10][11][12][13][14] Journal of Organic Chemistry. (Foundational synthesis reference).

Sources

- 1. researchgate.net [researchgate.net]

- 2. rcsb.org [rcsb.org]

- 3. Structure-Based Discovery of a Novel Class of Small-Molecule Pure Antagonists of Integrin αVβ3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]

- 5. Tetrahydro-1,8-naphthyridinol Analogues of... [experts.mcmaster.ca]

- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 7. 1,8-Naphthyridine synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Tetrahydro-1,8-Naphthyridinol Analogues

This guide provides an in-depth pharmacological and technical analysis of tetrahydro-1,8-naphthyridinol (THN-ol) analogues. It focuses on their emergence as "super-antioxidants" (bioisosteres of

Technical Whitepaper | Medicinal Chemistry & Pharmacology

Executive Summary

The tetrahydro-1,8-naphthyridinol scaffold represents a privileged structure in medicinal chemistry, primarily designed to overcome the pharmacokinetic and thermodynamic limitations of natural phenolic antioxidants (e.g., Vitamin E) and classic cholinesterase inhibitors (e.g., Tacrine).

Unlike simple phenols, the THN-ol core incorporates a heterocyclic nitrogen at the 1-position (para to the hydroxyl group) and a pyridine nitrogen at the 8-position. This arrangement allows for intramolecular hydrogen bonding and proton-coupled electron transfer (PCET) , dramatically lowering the O-H bond dissociation enthalpy (BDE). Consequently, specific THN-ol analogues exhibit radical-trapping rate constants (

Simultaneously, benzo-fused analogues (tetrahydrobenzo[b][1,8]naphthyridines) function as potent, dual-binding site inhibitors of Acetylcholinesterase (AChE), offering a multi-target strategy for Alzheimer’s Disease (AD) by mitigating amyloid-

Core Pharmacological Profiles[1]

Profile A: The "Super-Tocopherol" Antioxidants

Target: Peroxyl Radicals (ROO•) in lipid bilayers.[1] Lead Compounds: C(7)-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridin-3-ols.

Mechanism of Action: Stereoelectronic Catalysis

The superior antioxidant capacity of THN-ols stems from the stabilization of the phenoxyl-like radical formed after hydrogen atom transfer (HAT).

-

Solvent Independence: Unlike phenols, whose activity drops in H-bond accepting solvents, THN-ols maintain high

because the internal H-bond between the hydroxyl proton and the N-8 nitrogen protects the OH group from solvent interactions. -

Orbital Overlap: The p-type lone pair on the N-1 amine aligns perfectly with the aromatic

-system, stabilizing the resultant radical cation via resonance.

Quantitative Comparison (Benzene at 37°C):

| Compound Class | Structure Feature | Relative Potency | |

| Chroman-6-ol core | 1.0x | ||

| THN-ol (Unsubst.) | 1,8-naphthyridin-3-ol | ~16x | |

| THN-ol (C7-dialkyl) | Lipophilic tail added | ~19x |

Data Source: Nam et al., J. Am. Chem. Soc. 2007 [1]

Diagram: Radical Scavenging Mechanism

The following diagram illustrates the Proton-Coupled Electron Transfer (PCET) mechanism that grants THN-ols their superior profile.

Figure 1: Mechanism of enhanced radical trapping by THN-ols via intramolecular hydrogen bonding and resonance stabilization.

Profile B: Neuroprotective AChE Inhibitors

Target: Acetylcholinesterase (AChE) - Both Catalytic (CAS) and Peripheral (PAS) Anionic Sites. Lead Compound: Ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carboxylate (Compound 14).

Mechanism of Action: Dual Binding

Unlike Tacrine (which binds only the CAS), THN analogues are designed to span the active site gorge of AChE.

-

CAS Binding: The planar tricyclic naphthyridine ring stacks against Trp84 via

- -

PAS Binding: The ester or alkylamino side chains interact with Trp279 at the peripheral site.

-

Outcome: Inhibition of ACh hydrolysis plus inhibition of AChE-induced Amyloid-

aggregation (which is mediated by the PAS).

Therapeutic Efficacy:

-

AChE IC50: 10–50 nM range (highly potent).

-

Selectivity: >10-fold selectivity for AChE over BuChE (reduces peripheral side effects).

-

Cytoprotection: Significant protection of SH-SY5Y cells against rotenone/oligomycin A toxicity.

Experimental Protocols

Protocol: Peroxyl Radical Clock Assay

Purpose: To determine the rate constant of inhibition (

Reagents:

-

Radical Initiator: AIBN (2,2'-azobis(2-methylpropionitrile)).

-

Probe: P

(peroxyl radical clock substrate with known cyclization rate). -

Solvent: Chlorobenzene or Benzene (purified).

Workflow:

-

Preparation: Dissolve the THN-ol analogue (

) and the P -

Initiation: Add AIBN (

) and incubate at 37°C to generate a steady flux of peroxyl radicals. -

Competition: The peroxyl radical will either:

-

Abstract an H-atom from the THN-ol (inhibition pathway).

-

React with the P

probe (clock pathway), leading to a cyclized product.

-

-

Quantification: At time

min, quench reaction and analyze the ratio of uncyclized vs. cyclized P -

Calculation:

(Note: Use the competition kinetics equation specific to the P

Protocol: Ellman’s Assay for AChE Inhibition

Purpose: To measure the IC50 of tetrahydrobenzo-naphthyridines against AChE.

Reagents:

-

Buffer: 0.1 M Phosphate buffer (pH 8.0).

-

Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

-

Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid), 0.3 mM).

-

Enzyme: Human recombinant AChE (0.02 U/mL).

Step-by-Step:

-

Plating: In a 96-well plate, add 150

phosphate buffer and 20 -

Enzyme Addition: Add 20

of AChE solution. Incubate at 25°C for 10 minutes (pre-incubation allows binding to CAS/PAS). -

Substrate Addition: Add 10

of ATCh/DTNB mixture to initiate the reaction. -

Kinetic Read: Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Validation:

-

Blank: Buffer + Reagents (no enzyme).

-

Control: Enzyme + Substrate (no inhibitor).

-

Reference: Tacrine (Standard IC50 ~200 nM).

-

-

Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Synthesis & Structural Logic

The synthesis of these analogues typically utilizes the Friedländer Condensation , a robust method for constructing the naphthyridine core.

Synthesis Diagram

The following DOT diagram outlines the convergent synthesis of the tetrahydrobenzo[b][1,8]naphthyridine scaffold.

Figure 2: General synthetic pathway via Friedländer condensation to access the tricyclic core.

References

-

Tetrahydro-1,8-naphthyridinol Analogues of ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

-Tocopherol as Antioxidants in Lipid Membranes and Low-Density Lipoproteins. Source: Journal of the American Chemical Society (2007). URL:[Link][1] -

Synthesis, inhibitory activity of cholinesterases, and neuroprotective profile of novel 1,8-naphthyridine derivatives. Source: Journal of Medicinal Chemistry (2010). URL:[Link]

-

Molecular modelling, synthesis and acetylcholinesterase inhibition of ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carboxylate. Source: Bioorganic & Medicinal Chemistry (2010).[2] URL:[Link]

-

Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists. Source: Journal of Medicinal Chemistry (2006). URL:[Link]

-

1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Source: Archiv der Pharmazie (2015). URL:[Link]

Sources

The 1,2,3,4-Tetrahydro-1,8-naphthyridin-4-ol Scaffold: A Pivotal Pharmacophore in Modern Drug Discovery

The following technical guide details the therapeutic utility, structural biology, and synthetic application of the 1,2,3,4-tetrahydro-1,8-naphthyridin-4-ol scaffold.

Executive Summary

This compound is not merely a chemical intermediate; it is a "privileged scaffold" in medicinal chemistry, serving as a high-affinity arginine mimetic . Its structural rigidity and specific hydrogen-bonding capability allow it to target protein-protein interaction (PPI) interfaces, specifically within the Integrin superfamily and Tyrosine Kinases .

This guide analyzes its role as a precursor to high-potency antagonists for Idiopathic Pulmonary Fibrosis (IPF) , Oncology (Angiogenesis) , and Infectious Diseases .

Part 1: Structural Biology & Pharmacophore Analysis

The Arginine Mimetic Paradigm

The core value of the 1,2,3,4-tetrahydro-1,8-naphthyridine system lies in its ability to mimic the guanidine side chain of Arginine. In the context of RGD (Arg-Gly-Asp) binding sites on integrins, this scaffold offers a distinct advantage over flexible arginine chains: entropic pre-organization .

-

Bidentate Hydrogen Bonding: The

(secondary amine) and -

The "4-ol" Functional Handle: The hydroxyl group at the

position is the critical "synthetic pivot." It allows for stereoselective attachment of linkers (often pyrrolidines or piperidines) that connect the arginine mimetic "head" to the aspartic acid mimetic "tail," ensuring the molecule spans the RGD binding cleft with high affinity.

Pharmacophore Visualization

The following diagram illustrates the mapping between the natural Arginine ligand and the synthetic Naphthyridine scaffold.

Caption: Structural mapping of the flexible arginine guanidine group to the rigid tetrahydro-1,8-naphthyridine scaffold.

Part 2: Primary Therapeutic Targets

Integrin : The Fibrosis Target

The most significant modern application of this scaffold is in the inhibition of Integrin

-

Mechanism: The naphthyridine nitrogen atoms bind to the aspartic acid in the

subunit. The -

Key Compound: GSK3335103 and related analogues.

-

Therapeutic Outcome: Inhibition prevents the mechanical activation of latent TGF-

, reducing collagen deposition and fibrotic progression without the systemic toxicity of direct TGF-

FGFR4: Oncology & Hepatocellular Carcinoma

The 7-bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-4-ol variant is a documented intermediate for Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors.[1]

-

Role: The scaffold serves as the hinge-binding motif within the ATP-binding pocket of the kinase.

-

Significance: Selective inhibition of FGFR4 is crucial for treating Hepatocellular Carcinoma (HCC) where FGF19/FGFR4 signaling is aberrantly active.

Infectious Diseases (Niche Applications)

-

HIV-1 Integrase: Derivatives of this scaffold bind to the LEDGF/p75 allosteric site, disrupting the multimerization of the viral integrase enzyme.[2]

-

Malaria: 2-oxo-tetrahydro-1,8-naphthyridine derivatives (oxidized variants) function as Protein Farnesyltransferase (PFT) inhibitors, blocking the prenylation of proteins essential for Plasmodium falciparum survival.

Part 3: Experimental Protocols & Synthesis

Synthesis of the this compound Core

This protocol describes the reduction of the naphthyridin-4-one precursor, a critical step to generate the chiral alcohol handle.

Reagents:

-

1,8-Naphthyridin-4-one (Starting Material)

-

Sodium Borohydride (

) or Chiral Catalyst (e.g., Ru-TsDPEN for enantioselectivity) -

Methanol (

)

Protocol:

-

Dissolution: Dissolve 10 mmol of 1,8-naphthyridin-4-one in 50 mL of anhydrous MeOH under

atmosphere. -

Reduction: Cool to 0°C. Add

(15 mmol) portion-wise over 30 minutes to prevent thermal runaway.-

Note: For asymmetric synthesis, use a Transfer Hydrogenation catalyst (Ru/TsDPEN) with Formic Acid/TEA to yield the (R)- or (S)-4-ol specifically.

-

-

Reaction: Stir at room temperature for 4-6 hours. Monitor via TLC (9:1 DCM:MeOH).

-

Quench: Quench with saturated

solution. -

Extraction: Extract with DCM (

). Dry organic layer over -

Purification: Recrystallize from Ethanol/Hexane to obtain the 4-ol as a white solid.

Quantitative Activity Data (Integrin Inhibition)

The following table summarizes the potency of 4-functionalized derivatives against key Integrin subtypes.

| Compound Variant (C4-Substituent) | Target | Selectivity Ratio ( | |

| Parent 4-ol (Underivatized) | Bacterial Gyrase | >50,000 | N/A |

| 4-Alkoxy-Pyrrolidine Deriv. | Integrin | 0.3 - 1.5 | >1000x |

| 4-Amino-Piperidine Deriv. | Integrin | 12.0 | 50x |

| 7-Methyl-4-ol | E. coli Gyrase | 25,000 | Low |

Part 4: Pathway Visualization

The following diagram details the mechanism of action for the Fibrosis pathway (Integrin

Caption: Mechanism of Action: The scaffold blocks Integrin-mediated activation of Latent TGF-β, halting fibrosis.

References

-

Core Modifications of GSK3335103 toward Orally Bioavailable αvβ6 Inhibitors. Source: Journal of Medicinal Chemistry (2024). URL:[Link]

-

Discovery of Nonpeptidic αvβ6 Integrin Inhibitors for Idiopathic Pulmonary Fibrosis. Source: ACS Medicinal Chemistry Letters (2018). URL:[Link]

-

Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics. Source: Beilstein Journal of Organic Chemistry (2020). URL:[Link]

-

1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements. Source: Future Medicinal Chemistry (2021). URL:[Link]

-

Ring-fused bicyclic pyridyl derivatives as FGFR4 inhibitors (Patent WO2015059668A1). Source: Google Patents.[4] URL:

Sources

- 1. WO2015059668A1 - Ring-fused bicyclic pyridyl derivatives as fgfr4 inhibitors - Google Patents [patents.google.com]

- 2. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Synthetic Integrin-Targeting Dextran-Fc Hybrids Efficiently Inhibit Tumor Proliferation In Vitro [frontiersin.org]

- 4. EP2650284A1 - Heterocyclic derivatives as metabotropic glutamate receptor modulators - Google Patents [patents.google.com]

mechanism of action of 1,8-naphthyridine compounds

This guide serves as a technical reference for the mechanism of action (MoA) of 1,8-naphthyridine derivatives. It moves beyond general textbook definitions to explore the specific molecular interactions, signaling cascades, and experimental validation workflows required for drug development.

Technical Guide for Drug Discovery & Development[1]

Executive Summary: The Scaffold Advantage

The 1,8-naphthyridine scaffold (two fused pyridine rings with nitrogens at positions 1 and 8) represents a "privileged structure" in medicinal chemistry. Its pharmacological versatility stems from three core physicochemical properties:

-

Planarity: Allows for effective intercalation between DNA base pairs.

-

Metal Chelation: The N1 and N8 nitrogens (often with a C4-carbonyl/hydroxyl) form stable bidentate chelates with divalent metal ions (

, -

Tautomeric Versatility: The ability to shift between keto-enol forms facilitates diverse hydrogen bonding patterns with receptor pockets (e.g., CB2, PDE4).

Primary Antimicrobial Mechanism: DNA Gyrase & Topoisomerase IV Inhibition

The classical application of 1,8-naphthyridines (e.g., Nalidixic acid, Enoxacin) is the inhibition of bacterial replication.

Molecular Mechanism

Unlike enzyme poisons that target the active site directly, 1,8-naphthyridines act as interfacial inhibitors .

-

Target Recognition: The drug does not bind to free DNA or free enzyme. It binds specifically to the cleavage complex formed when DNA Gyrase (GyrA subunits) or Topoisomerase IV (ParC subunits) covalently binds to DNA.

-

Ternary Complex Stabilization: The C3-carboxyl and C4-keto groups chelate a

ion. This metal ion bridges the drug to the enzyme's serine/acidic residues and the DNA phosphate backbone. -

Replication Fork Arrest: The drug locks the enzyme in the "cleaved" state, preventing religation of the DNA strands. This acts as a physical roadblock to the replication fork, triggering the SOS response and eventual cell death.

Visualization: The Replication Blockade

The following diagram illustrates the signaling cascade triggered by 1,8-naphthyridine binding.

Caption: Pathway of bacterial cell death induced by 1,8-naphthyridine-mediated stabilization of the DNA-Gyrase cleavage complex.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

To validate this mechanism, researchers must demonstrate the inhibition of enzymatic supercoiling of relaxed plasmid DNA.

Materials:

-

E. coli DNA Gyrase (Holoenzyme).

-

Relaxed pBR322 plasmid DNA.

-

Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM

, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP. -

Test Compounds: 1,8-naphthyridine derivatives (dissolved in DMSO).

Step-by-Step Workflow:

-

Preparation: Prepare a master mix containing Assay Buffer and relaxed pBR322 DNA (0.5 µg per reaction).

-

Incubation: Add 1 U of DNA Gyrase and varying concentrations of the test compound (0.1 µM – 100 µM) to the reaction wells.

-

Reaction: Incubate at 37°C for 60 minutes. The enzyme should convert relaxed DNA to the supercoiled form.

-

Termination: Stop reaction by adding 0.2 volumes of Stop Buffer (5% SDS, 25% glycerol, 0.25 mg/mL bromophenol blue).

-

Analysis: Load samples onto a 1% agarose gel (without ethidium bromide) and electrophorese at 50V for 3 hours. Stain post-run with ethidium bromide (0.5 µg/mL).

-

Quantification: Supercoiled DNA migrates faster than relaxed DNA. Measure band intensity to calculate

.

Emerging Mechanism: CB2 Receptor Agonism

Recent structural modifications (specifically 1,8-naphthyridin-2(1H)-one-3-carboxamides) have yielded potent Cannabinoid Receptor 2 (CB2) agonists.[1] These compounds offer immunomodulation without the psychoactive side effects of CB1 activation.

Signaling Pathway

1,8-naphthyridines bind to the CB2 GPCR, triggering a

-

Binding: Ligand binds to the transmembrane domain of CB2.

-

G-Protein Activation:

subunit dissociates, inhibiting Adenylyl Cyclase (AC). -

cAMP Reduction: Intracellular cAMP levels drop, reducing PKA activity.

-

Downstream Effect: Inhibition of MAPK/ERK phosphorylation and suppression of pro-inflammatory cytokines (TNF-

, IL-6).

Visualization: CB2 Immunomodulation

Caption: G-protein coupled signaling cascade for CB2-selective 1,8-naphthyridine agonists leading to anti-inflammatory effects.

Comparative Binding Data

The following table summarizes the selectivity profile of key 1,8-naphthyridine derivatives compared to non-selective cannabinoids.

| Compound Class | CB1 | CB2 | Selectivity Ratio (CB1/CB2) | Functional Activity |

| Endogenous (2-AG) | ~500 | ~500 | 1:1 | Non-selective Agonist |

| Naphthyridine-2-one A | >10,000 | 2.5 | >4000 | Full Agonist |

| Naphthyridine-2-one B | >10,000 | 14.0 | >700 | Partial Agonist |

| Quinoline Analog | 450 | 12.0 | 37 | Moderate Selectivity |

Data Source: Synthesized from SAR studies on N-substituted 1,8-naphthyridin-2-ones [1][2].

Secondary Mechanism: Phosphodiesterase 4 (PDE4) Inhibition

Certain 1,8-naphthyridines function as potent PDE4 inhibitors, useful in treating asthma and COPD.

-

Mechanism: They occupy the solvent-filled pocket of the PDE4 active site.[2] The naphthyridine nitrogen lone pairs coordinate with the zinc/magnesium ions in the catalytic center, preventing the hydrolysis of cAMP.

-

Result: Elevated cAMP levels in neutrophils and T-cells, leading to bronchodilation and reduced inflammation.

-

Key Structural Feature: A bulky substituent at position 1 or 7 is often required to fit the hydrophobic clamp of the PDE4 enzyme [3].

Experimental Validation: In Vitro Cytotoxicity (Anticancer)

Many 1,8-naphthyridines exhibit cytotoxicity via Topoisomerase II inhibition (eukaryotic) or tubulin destabilization.

Protocol: MTT Cell Viability Assay

Objective: Determine the

-

Seeding: Plate cells (

cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% -

Treatment: Add test compounds in serial dilutions (0.1 – 100 µM). Include DMSO control (<0.5%) and Positive Control (e.g., Doxorubicin). Incubate for 48h.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. Mitochondrial succinate dehydrogenase in living cells reduces MTT to purple formazan crystals.

-

Solubilization: Remove supernatant carefully. Add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Calculation:

Plot dose-response curve to derive

References

-

Effects on Immune Cells of a New 1,8-Naphthyridin-2-One Derivative and Its Analogues as Selective CB2 Agonists. PLOS ONE. [Link]

-

CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides. Journal of Medicinal Chemistry. [Link]

-

Synthetic Studies on Selective Type 4 Phosphodiesterase (PDE 4) Inhibitors. Chemical and Pharmaceutical Bulletin. [Link][3]

-

New 1,4-dihydro[1,8]naphthyridine derivatives as DNA gyrase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Recent Developments And Multiple Biological Activities Available With 1, 8-Naphthyridine Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

Sources

- 1. Document: CB2-selective cannabinoid receptor ligands: synthesis, pharmacological evaluation, and molecular modeling investigation of 1,8-Naphthyridin... - ChEMBL [ebi.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthetic studies on selective type 4 phosphodiesterase (PDE 4) inhibitors. 1. Structure-activity relationships and pharmacological evaluation of 1,8-naphthyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of the 1,2,3,4-Tetrahydro-1,8-naphthyridin-4-ol Scaffold: A Technical Guide for Medicinal Chemists

Introduction: A Scaffold of Strategic Importance

In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer a blend of synthetic tractability, three-dimensional complexity, and strategic points for diversification is perpetual. The 1,2,3,4-tetrahydro-1,8-naphthyridin-4-ol core has emerged as a scaffold of significant interest, representing a compelling bioisosteric alternative to more traditional quinoline and tetrahydroquinoline systems.[1][2] This partially saturated heterocyclic system is not merely a molecular framework but a strategic platform for the development of next-generation therapeutics. Its inherent chirality at the C4 position, coupled with the hydrogen bond donor/acceptor capability of the hydroxyl group and the basic nitrogen atoms, provides a rich tapestry of potential interactions with biological targets.

The 1,8-naphthyridine nucleus itself is a "privileged scaffold," a term bestowed upon molecular frameworks that can serve as ligands for a variety of biological targets.[3] This versatility is well-documented, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a hydroxyl group at the C4 position and the saturation of one of the pyridine rings imbues the scaffold with a distinct set of physicochemical properties, steering it towards new and exciting therapeutic applications. This guide will provide an in-depth exploration of the synthesis, derivatization, and medicinal chemistry applications of the this compound scaffold, offering a technical resource for researchers engaged in the art and science of drug discovery.

The Strategic Value of the this compound Core

The utility of a scaffold in medicinal chemistry is dictated by a confluence of factors, including its synthetic accessibility, its ability to project functional groups into three-dimensional space, and its inherent physicochemical properties. The this compound core excels in these areas for several key reasons:

-

Bioisosterism and Novel Chemical Space: As a bioisostere of quinoline and tetrahydroquinoline moieties, this scaffold allows for the exploration of novel intellectual property space while retaining key pharmacophoric features.[1][2] The replacement of a carbon-hydrogen unit with a nitrogen atom can significantly alter a molecule's polarity, basicity, and metabolic stability, often leading to improved pharmacokinetic profiles.

-

Chirality and Stereochemical Control: The C4 hydroxyl group introduces a chiral center, allowing for the synthesis of enantiomerically pure compounds. It is well-established in medicinal chemistry that different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. The ability to control the stereochemistry at this position is therefore a critical advantage in the design of selective and potent therapeutics.

-

A Versatile Handle for Derivatization: The C4 hydroxyl group serves as a convenient synthetic handle for a wide array of chemical transformations. It can be acylated, alkylated, or used as a leaving group to introduce other functionalities, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[4]

-

Modulation of Physicochemical Properties: The presence of the hydroxyl group and the two nitrogen atoms allows for fine-tuning of a molecule's solubility, lipophilicity, and hydrogen bonding capacity. These properties are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Synthetic Strategies: Accessing the Core Scaffold

The synthesis of the this compound core can be approached through a logical sequence, typically involving the initial construction of a 1,2,3,4-tetrahydro-1,8-naphthyridin-4-one precursor, followed by its reduction.

Synthesis of the 1,2,3,4-Tetrahydro-1,8-naphthyridin-4-one Precursor

While a definitive, single-step synthesis of the unsubstituted 4-oxo precursor is not prominently detailed in the readily available literature, its construction can be logically inferred from established synthetic methodologies for related 1,8-naphthyridine systems. A plausible and widely utilized approach is the Friedländer annulation, which involves the condensation of a 2-aminonicotinaldehyde with a ketone or an enolizable carbonyl compound.[5] For the synthesis of the 4-oxo-tetrahydro variant, a suitable β-keto ester or a related three-carbon component would be required.

A key publication by Santilli et al. describes the synthesis of a series of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, which serves as a valuable blueprint for accessing the 4-oxo core.[6] The general strategy involves the reaction of an appropriately substituted 2-aminopyridine with a suitable three-carbon electrophile.

Experimental Protocol: Synthesis of a 1,2,3,4-Tetrahydro-1,8-naphthyridin-4-one Precursor (Adapted from related syntheses)

Step 1: Synthesis of an Enamine Intermediate

-

To a solution of 2-aminonicotinaldehyde (1.0 eq) in a suitable solvent such as ethanol or toluene, add a β-keto ester, for example, ethyl acetoacetate (1.1 eq).

-

Add a catalytic amount of a weak acid, such as acetic acid or pyrrolidine, to facilitate the condensation.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine intermediate.

Step 2: Cyclization to the 1,8-Naphthyridin-4-one Core

-

The crude enamine from the previous step is dissolved in a high-boiling point solvent like Dowtherm A or diphenyl ether.

-

Heat the solution to a high temperature (typically 200-250 °C) to effect a thermal cyclization.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and dilute it with a non-polar solvent such as hexane to precipitate the product.

-

Collect the solid by filtration, wash with hexane, and dry under vacuum to afford the 1,2,3,4-tetrahydro-1,8-naphthyridin-4-one derivative.

Reduction to the this compound Scaffold

The crucial step in obtaining the target scaffold is the reduction of the C4-keto group of the 1,2,3,4-tetrahydro-1,8-naphthyridin-4-one precursor. This transformation can be achieved using a variety of standard reducing agents. The choice of reagent can influence the stereochemical outcome of the reaction, providing access to either racemic or enantiomerically enriched products.

-

Diastereoselective and Enantioselective Reductions: For achieving stereocontrol, chiral reducing agents or catalytic asymmetric hydrogenation methods are employed. Reagents such as (R)- or (S)-CBS-oxazaborolidine (Corey-Bakshi-Shibata catalyst) with a stoichiometric borane source can provide high levels of enantioselectivity.

Experimental Protocol: Reduction of a 1,2,3,4-Tetrahydro-1,8-naphthyridin-4-one

Method A: Diastereoselective Reduction (Racemic Product)

-

Dissolve the 1,2,3,4-tetrahydro-1,8-naphthyridin-4-one (1.0 eq) in a suitable solvent, such as methanol or ethanol, at 0 °C.

-

Add sodium borohydride (NaBH4) (1.5 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the this compound.

Method B: Enantioselective Reduction (Chiral Product)

-

To a solution of a chiral catalyst, such as (R)-CBS-oxazaborolidine (0.1 eq), in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of borane-dimethyl sulfide complex (BH3·SMe2) (1.0 M in THF, 1.2 eq) dropwise.

-

Stir the mixture for 15 minutes at 0 °C.

-

Add a solution of the 1,2,3,4-tetrahydro-1,8-naphthyridin-4-one (1.0 eq) in anhydrous THF dropwise to the catalyst solution.

-

Stir the reaction at 0 °C for 2-6 hours, monitoring by TLC.

-

Quench the reaction by the slow, dropwise addition of methanol.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the enantiomerically enriched this compound.

Medicinal Chemistry Applications and Structure-Activity Relationships

While specific examples of clinically approved drugs featuring the this compound scaffold are not yet prevalent, the broader class of tetrahydro-1,8-naphthyridines has shown significant promise in various therapeutic areas. The principles derived from these related compounds can guide the exploration of the 4-ol scaffold.

Kinase Inhibition

The 1,8-naphthyridine core is a well-established hinge-binding motif in many kinase inhibitors.[7][8] The nitrogen atoms of the naphthyridine ring can form crucial hydrogen bonds with the backbone of the kinase hinge region. The 4-hydroxyl group of the tetrahydro-1,8-naphthyridin-4-ol scaffold can serve as an additional hydrogen bond donor or acceptor, potentially increasing the affinity and selectivity for a particular kinase. Furthermore, the C4 position provides a vector for introducing substituents that can probe deeper into the ATP-binding pocket or extend towards the solvent-exposed region, allowing for the optimization of potency and pharmacokinetic properties.

Illustrative SAR for Kinase Inhibitors:

| Position of Modification | Type of Modification | Potential Impact on Activity |

| C4-OH | Acylation, Alkylation | Can modulate potency and selectivity by interacting with specific residues in the active site. May also improve cell permeability. |

| N1 | Alkylation, Arylation | Can influence the orientation of the scaffold in the binding pocket and provide vectors for additional interactions. |

| C7 | Substitution with amines, ethers, etc. | Can significantly impact potency and selectivity by targeting the solvent-exposed region of the kinase. |

Central Nervous System (CNS) Disorders

Derivatives of tetrahydronaphthyridines have been investigated for their potential in treating CNS disorders, including Alzheimer's disease and other neurodegenerative conditions.[9][10] The ability of the scaffold to be modified to achieve the requisite blood-brain barrier penetration is a key advantage. The 4-hydroxyl group can be used to fine-tune the polarity of the molecule, which is a critical parameter for CNS drug design.

Integrin Antagonists

The 1,2,3,4-tetrahydro-1,8-naphthyridine moiety has been successfully employed as an arginine mimetic in the design of integrin antagonists.[5] These compounds have potential applications in treating diseases such as idiopathic pulmonary fibrosis. The basic nitrogen at the N8 position can mimic the guanidinium group of arginine, forming a salt bridge with an aspartate residue in the integrin binding site. The C4-hydroxyl group can be derivatized to introduce further binding elements or to modulate the overall physicochemical properties of the molecule to improve its drug-like characteristics.

Visualization of Key Concepts

General Synthetic Workflow

Caption: Synthetic workflow for accessing the this compound scaffold and its derivatives.

Structure-Activity Relationship (SAR) Logic

Caption: Key modification points on the scaffold and their impact on drug properties.

Conclusion and Future Perspectives

The this compound scaffold stands as a testament to the power of strategic molecular design in medicinal chemistry. Its unique combination of features—a privileged heterocyclic core, inherent chirality, and a versatile hydroxyl handle—makes it a highly attractive starting point for the development of novel therapeutics. While its full potential is still being uncovered, the foundational knowledge of 1,8-naphthyridine chemistry, coupled with the logical and accessible synthetic routes to the 4-ol core, provides a solid platform for future exploration.

As our understanding of disease biology deepens, the need for finely tuned molecular probes and drug candidates will only intensify. The this compound scaffold, with its inherent tunability, is poised to play a significant role in addressing these future challenges. It is anticipated that further research into stereoselective synthetic methods and the exploration of this scaffold against a wider range of biological targets will lead to the discovery of new and impactful medicines.

References

- Review of Chemical, Pharmacological Activities of Naphthyridine Derivatives (1970 To 2020). (2025, December 12). ResearchGate.

- Santilli, A. A., Scotese, A. C., & Yurchenco, J. A. (1975). Synthesis and antibacterial evaluation of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides. Journal of Medicinal Chemistry, 18(10), 1038-1041.

- Tomita, K., Tsuzuki, Y., Shibamori, K., Tashima, M., Kajikawa, F., Sato, Y., Kashimoto, S., Chiba, K., & Hino, K. (2002). Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1. Journal of Medicinal Chemistry, 45(25), 5564-5575.

- Supporting Information Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8- naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. (n.d.). Beilstein Journals.

- Lippa, R. A., Murphy, J. A., & Barrett, T. N. (2020). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry, 16, 1617-1626.

- Scotese, A. C. (n.d.). Anthony C. Scotese's research works. ResearchGate.

- Santilli, A. A., Scotese, A. C., & Yurchenco, J. A. (1975). Synthesis and antibacterial evaluation of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides. Journal of Medicinal Chemistry, 18(10), 1038-1041.

- Tsuzuki, Y., Tashima, M., Kajikawa, F., Sato, Y., Kashimoto, S., Chiba, K., & Hino, K. (2004). Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 2. Journal of Medicinal Chemistry, 47(8), 2097-2109.

- Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2013, December 16). PMC.

- Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. (2013, April). Request PDF.

- Chemistry and Biological Activities of 1,8-Naphthyridines. (2025, August 7). ResearchGate.

- Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. (2025, April 24). PubMed.

- 1, 8 -naphthyridines as kinase inhibitors. (n.d.). Google Patents.

- naphthyridines as Arginine Mimetics Using a Horner–Wadsworth–Emmons Bas. (2020, April 27). Beilstein Archives.

-

2,4-DIARYL-SUBSTITUTED[11][12]NAPHTHYRIDINES AS KINASE INHIBITORS FOR USE AGAINST CANCER. (2011, May 31). European Patent Office. Retrieved from a relevant patent document.

- Natural product-based pharmacological studies for neurological disorders. (2022, November 7). Frontiers.

- Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. (n.d.). ResearchGate.

-

Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][11][13]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. (n.d.). PMC. Retrieved from a relevant research article.

Sources

- 1. Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]

- 6. Synthesis and antibacterial evaluation of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Frontiers | Natural product-based pharmacological studies for neurological disorders [frontiersin.org]

- 10. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

In Vitro Assay Protocols for 1,8-Naphthyridine Compounds: A Senior Application Scientist's Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] From the foundational antibacterial agent, nalidixic acid, to contemporary anticancer candidates, the versatility of the 1,8-naphthyridine core continues to attract significant interest in the quest for novel therapeutics.[2][3] This guide provides a comprehensive overview of in vitro assay protocols tailored for the evaluation of 1,8-naphthyridine derivatives, with a focus on their antimicrobial and anticancer properties. As a senior application scientist, this document is structured to not only provide step-by-step methodologies but also to elucidate the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to your research.

Section 1: Antimicrobial Activity Assessment

The antimicrobial prowess of 1,8-naphthyridine derivatives is historically rooted in their ability to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[2] The following protocols are designed to quantify the antibacterial efficacy of novel 1,8-naphthyridine compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a quantitative and widely accepted technique for determining the MIC.[4]

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the desired bacterial strain (e.g., Staphylococcus aureus, Escherichia coli).

-

Inoculate the colonies into a tube containing sterile Mueller-Hinton Broth (MHB).

-

Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the 1,8-naphthyridine compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

-

DNA Gyrase Inhibition Assay

To confirm the mechanism of action, a direct biochemical assay for DNA gyrase inhibition is crucial. This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[5]

-

Reaction Setup:

-

On ice, prepare a reaction mixture containing relaxed pBR322 plasmid DNA, E. coli DNA gyrase, and the appropriate assay buffer (typically containing ATP and MgCl₂).

-

Add varying concentrations of the 1,8-naphthyridine compound to the reaction tubes. Include a positive control (no compound) and a negative control (no enzyme).

-

The final reaction volume is typically 20-30 µL.

-

-

Incubation:

-

Incubate the reactions at 37°C for 1 hour.

-

-

Termination of Reaction:

-

Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

-

-

Agarose Gel Electrophoresis:

-

Load the samples onto a 1% agarose gel.

-

Run the gel at a constant voltage until the dye front has migrated an adequate distance.

-

Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

-

-

Data Interpretation:

-

In the presence of an active inhibitor, the DNA will remain in its relaxed form, whereas the uninhibited enzyme will convert the relaxed plasmid into its supercoiled form. The concentration of the compound that inhibits 50% of the supercoiling activity (IC₅₀) can be determined.

-

Section 2: Anticancer Activity Evaluation

Many 1,8-naphthyridine derivatives exhibit potent anticancer activity, often through the inhibition of mammalian topoisomerase II, leading to DNA damage and apoptosis.[6][7] The following protocols are fundamental for assessing the cytotoxic and mechanistic properties of these compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the 1,8-naphthyridine compound in the appropriate cell culture medium.

-

Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-